Calpinactam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

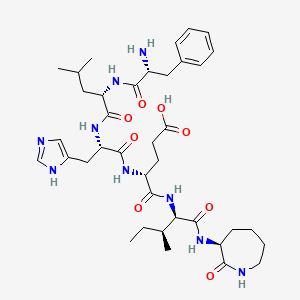

Calpinactam is a broad-spectrum antimycobacterial agent . It is a unique hexapeptide that was isolated in 2009 from the fungus Mortierella alpina . The C-terminus of this compound is formed by α-Amino-ε-caprolactam, which can be derived from Lysine .

Synthesis Analysis

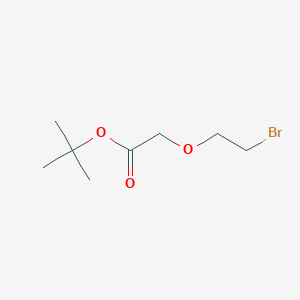

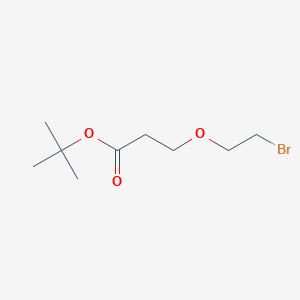

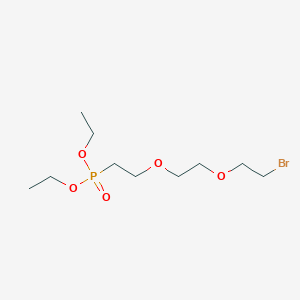

The synthesis of this compound has been achieved through solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . A new hydrophobic-tag carbonate reagent was developed to facilitate the robust preparation of nitrogen-tag-supported peptide compounds . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .

Molecular Structure Analysis

The molecular formula of this compound is C38H57N9O8 . It is a hexapeptide natural product consisting of both basic and acidic amino acids and a caprolactam at the C-terminus .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the use of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO . The molecular weight of this compound is approximately 767.915 Da .

Wissenschaftliche Forschungsanwendungen

Antimykobakterielles Mittel

Calpinactam wurde als neues Antimykobakterielles Mittel identifiziert {svg_1}. Es wurde aus der Kulturbrühe eines Pilzstammes Mortierella alpina FKI-4905 isoliert {svg_2}. This compound zeigte sich nur gegen Mykobakterien aktiv, unter verschiedenen Mikroorganismen, darunter grampositive und gramnegative Bakterien, Pilze und Hefen {svg_3}. Es hemmte das Wachstum von Mycobacterium smegmatis und Mycobacterium tuberculosis mit MIC-Werten von 0,78 bzw. 12,5 µg ml-1 {svg_4}.

Tuberkulose-Behandlung

Die Forschungsgruppe, die this compound entdeckte, hat sich auf die Entdeckung von Antiinfektiva aus mikrobiellen Metaboliten konzentriert {svg_5}. Tuberkulose (TB) ist zusammen mit dem Humanen Immundefizienzvirus und Malaria immer noch die größte einzelne infektiöse Todesursache weltweit {svg_6}. Seit über 30 Jahren wurden jedoch keine neuen Anti-TB-Mittel entwickelt, und derzeit können nur fünf Anti-TB-Medikamente klinisch eingesetzt werden {svg_7}. Daher ist es zunehmend dringlich und notwendig, Anti-TB-Medikamente mit einem neuen Wirkmechanismus zu entdecken {svg_8}. This compound könnte mit seinen einzigartigen antimykobakteriellen Eigenschaften ein Kandidat für neue Anti-TB-Medikamente sein {svg_9}.

Peptidsynthese

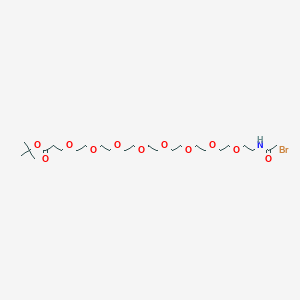

This compound wurde bei der Entwicklung eines stickstoffgebundenen hydrophoben Hilfsstoffs verwendet {svg_10}. Dieser Hilfsstoff wurde leicht an verschiedene Aminosäuren, einschließlich Oligopeptide mit einem breiten Spektrum an nicht-kanonischen Resten, angebracht, was eine einfache Reinigung der Produkte durch Kristallisation und Filtration ermöglichte {svg_11}. Diese Entwicklung ermöglichte die robuste Herstellung von Peptidverbindungen mit Stickstoff-Tag-Unterstützung {svg_12}.

Solid/Hydrophobe-Tag-Relay-Synthese (STRS)

This compound wurde bei der Entwicklung einer de-novo-Solid/Hydrophobe-Tag-Relay-Synthese (STRS)-Strategie verwendet {svg_13}. Diese Strategie verwendet den stickstoffgebundenen Hilfsstoff zur Totalsynthese von this compound {svg_14}.

Heterologe Produktion von vollständigen sekundären Metaboliten (SM)

This compound wurde bei der Entwicklung eines genetischen Werkzeugs zur Expression langer Pilz-Biosynthesegene verwendet {svg_15}. Die Genexpression und anschließende LC–MS/MS-Analyse von Myzel-Extrakten zeigten die Produktion der antimykobakteriellen Verbindung this compound {svg_16}. Dies ist der erste Bericht über die heterologe Produktion eines vollständigen SM {svg_17}.

Wirkmechanismus

Target of Action

Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

This compound interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between this compound and its targets is still under investigation . Preliminary analysis suggests that this compound might act on the cell wall biosynthetic steps in mycobacteria .

Biochemical Pathways

It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .

Pharmacokinetics

It is known that this compound is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes this compound a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Calpinactam and where is it found?

A1: this compound is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is this compound against Mycobacteria?

A3: this compound demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the this compound structure?

A4: Yes, research has focused on synthesizing this compound derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for this compound?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of this compound. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of this compound. []

Q6: Are there any genetic tools available for studying this compound biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on this compound. These tools could be utilized to manipulate the biosynthetic pathway of this compound in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.